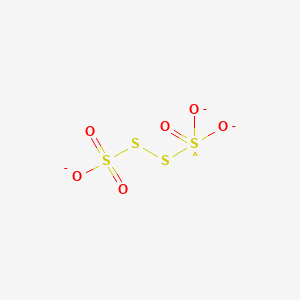

Tetrathionate(.3-)

描述

General Context of Polythionates and Intermediary Sulfur Species in Redox Transformations

Sulfur is an element known for its rich and varied chemistry, capable of existing in a wide range of oxidation states, from -2 in sulfides to +6 in sulfates. uni-bayreuth.de This versatility gives rise to a plethora of sulfur compounds, including a family of anions known as polythionates (⁻O₃S-Sₙ-SO₃⁻). mdpi.com These compounds, where 'n' can range from one to several dozen, are characterized by a chain of sulfur atoms flanked by two sulfonate groups. mdpi.com

Polythionates, along with other intermediary sulfur species like thiosulfate (B1220275) (S₂O₃²⁻), sulfite (B76179) (SO₃²⁻), and polysulfides (Sₙ²⁻), are pivotal in numerous environmental and biological redox processes. uni-bayreuth.deuvm.edu They are often formed during the oxidation of more reduced sulfur compounds, such as hydrogen sulfide (B99878) (H₂S) and elemental sulfur. mdpi.comencyclopedia.pub For instance, the oxidation of thiosulfate can lead to the formation of tetrathionate (B1226582) (S₄O₆²⁻), a relatively stable member of the polythionate family. mdpi.combrainly.com The interplay between these various sulfur species is complex and often involves a series of interconnected reactions, making the study of their transformations essential for understanding geochemical sulfur cycles and the metabolism of sulfur-oxidizing and sulfur-reducing microorganisms. mdpi.comuvm.edu

The "Wackenroder solution," a complex mixture formed by passing hydrogen sulfide gas through an aqueous solution of sulfur dioxide, exemplifies the intricate chemistry of these intermediate sulfur species, containing colloidal sulfur, various polythionates, and thiosulfate. mdpi.com The presence of both H₂S and SO₂ in various environments suggests that the formation of polythionates is a probable and significant process. mdpi.com

Rationale for Investigating Transient Radical Species in Sulfur Chemistry

While stable sulfur compounds provide a foundational understanding of sulfur chemistry, the reactions often proceed through highly reactive, short-lived intermediates known as radicals. These transient species, which possess an unpaired electron, are often the key to unlocking the detailed mechanisms of complex chemical transformations. worldscientific.comrsc.org Sulfur-centered radicals and radical ions are of particular interest due to their unique electronic structures, influenced by the lone electron pairs on the sulfur atom, and their involvement in a wide array of redox processes, including those of biological significance. worldscientific.com

The development of advanced analytical techniques, such as pulse radiolysis and electron spin resonance (ESR) spectroscopy, has been instrumental in the detection and characterization of these fleeting species. worldscientific.comresearchgate.net These methods allow for the direct observation of radicals, providing valuable data on their structure, kinetics, and reaction mechanisms. worldscientific.com The insights gained from studying sulfur-based radical intermediates are not only fundamental to chemistry but also have implications for fields like materials science, environmental science, and biology, where sulfur compounds play critical roles. uvm.eduworldscientific.com

Historical Perspective on the Discovery and Initial Characterization of the S₄O₆•³⁻ Radical Anion

The existence of the tetrathionate radical anion was first postulated based on the observation of a transient species during the one-electron oxidation of thiosulfate (S₂O₃²⁻). researchgate.net Early studies using techniques like flash photolysis on aqueous solutions of thiosulfate ions revealed the formation of a transient species with a characteristic absorption maximum around 380 nm. researchgate.net This species was initially proposed to be either the monomeric thiosulfate radical anion (S₂O₃•⁻) or its dimeric form, the tetrathionate radical anion (S₄O₆•³⁻). researchgate.net

Pulse radiolysis studies further contributed to the characterization of this radical. By reacting thiosulfate anions with hydroxyl (•OH) or azide (B81097) (N₃•) radicals, scientists were able to generate and study the resulting transient species in a controlled manner. researchgate.net These experiments helped in determining the reduction potential of the radical, a key thermodynamic property. researchgate.net

The definitive identification of the transient species as the dimeric radical anion, S₄O₆•³⁻, rather than the monomeric S₂O₃•⁻, came from a combination of kinetic and spectroscopic evidence. The formation of the radical was found to be dependent on the concentration of thiosulfate, suggesting a dimerization process. Furthermore, detailed analysis of the absorption spectrum and its comparison with theoretical calculations supported the dimeric structure. researchgate.netresearchgate.net The recombination of two thiosulfate radical anions (S₂O₃•⁻) is now understood to form the tetrathionate dianion (S₄O₆²⁻), with the radical anion S₄O₆•³⁻ being a key intermediate in this process. researchgate.net

The study of the electron spin resonance (ESR) spectrum of radical anions has been a powerful tool in confirming their structure. While specific early ESR studies on S₄O₆•³⁻ are not extensively detailed in the provided context, the application of ESR to other aromatic and inorganic radical anions has been fundamental in determining the distribution of the unpaired electron and the geometry of the radical. rsc.orgucl.ac.uk

Structure

2D Structure

属性

分子式 |

O6S4-3 |

|---|---|

分子量 |

224.3 g/mol |

InChI |

InChI=1S/H3O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H2,4,5,6)/p-3 |

InChI 键 |

MIXJPGIRRQPOSD-UHFFFAOYSA-K |

规范 SMILES |

[O-][S](=O)([O-])SSS(=O)(=O)[O-] |

产品来源 |

United States |

Theoretical and Computational Chemistry of S4o6•³⁻

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within S₄O₆•³⁻ are fundamental to understanding its reactivity and stability. Computational chemistry offers a powerful lens through which to view these characteristics.

A variety of quantum chemical methods have been utilized to investigate the S₄O₆•³⁻ radical anion. The choice of methodology is critical for obtaining accurate predictions of its electronic and geometric properties.

Density Functional Theory (DFT): DFT methods, particularly those employing gradient-corrected and hybrid functionals, have been a primary tool for studying tetrathionate (B1226582) and related sulfur-containing radicals. These methods provide a balance between computational cost and accuracy for determining geometries and vibrational frequencies.

Ab Initio Calculations: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more rigorous treatment of electron correlation. These are often used to benchmark results from less computationally expensive methods.

Complete Active Space Self-Consistent Field (CASSCF): For species with significant multi-reference character, such as radicals where electron delocalization is important, CASSCF calculations are employed. This method provides a more accurate description of the electronic wavefunction by considering a set of important electronic configurations.

Unrestricted Hartree-Fock (UHF) and Restricted Open-Shell Hartree-Fock (ROHF): These are foundational methods for treating open-shell systems like radicals. While UHF can suffer from spin contamination, it is often a starting point for more advanced calculations. ROHF provides a more constrained and often more physically realistic description of the electronic state.

The nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the chemical reactivity of the radical.

HOMO and LUMO Analysis: In the tetrathionate radical anion, the singly occupied molecular orbital (SOMO) is of particular interest. Computational studies indicate that the unpaired electron is significantly delocalized across the sulfur framework. The HOMO is typically associated with the S-S bonds, while the LUMO is an antibonding orbital, also centered on the sulfur chain. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

As a radical, S₄O₆•³⁻ possesses an unpaired electron, and understanding its distribution is key to predicting its reactivity.

Spin Density: Calculations consistently show that the spin density in the tetrathionate radical anion is not localized on a single sulfur atom. Instead, it is distributed primarily over the two central sulfur atoms of the S₄ chain. This delocalization contributes to the relative stability of the radical compared to a species with a localized charge and spin. The multiplicity of the radical is a doublet, consistent with the presence of one unpaired electron.

The three-dimensional arrangement of atoms in S₄O₆•³⁻ influences its properties. Theoretical calculations have been instrumental in predicting its likely structures.

Geometric Parameters: The geometry of the tetrathionate anion is characterized by a chain of four sulfur atoms with attached oxygen atoms. Upon reduction to the radical anion, a lengthening of the central S-S bond is predicted. The molecule can exist in several conformations, with the trans and gauche forms being the most studied. The gauche conformer is generally found to be the more stable configuration.

| Parameter | Tetrathionate (S₄O₆²⁻) | Tetrathionate Radical Anion (S₄O₆•³⁻) |

| Central S-S Bond Length | ~2.1 Å | Predicted to be longer |

| Terminal S-S Bond Length | ~2.0 Å | Minor changes predicted |

| S-S-S Bond Angle | Varies with conformation | Varies with conformation |

| Most Stable Conformer | gauche | gauche |

Thermochemical Properties and Stability Profiling

The energetics of S₄O₆•³⁻ formation and decomposition are crucial for understanding its role in chemical systems.

The stability of the tetrathionate radical anion is a central question addressed by computational studies.

Formation and Decomposition: The formation of S₄O₆•³⁻ can be envisioned through the one-electron reduction of the tetrathionate dianion (S₄O₆²⁻). Thermochemical calculations can predict the electron affinity of the dianion and the bond dissociation energies within the radical anion. These studies help to map out the potential energy surface for its reactions, including its decomposition pathways, which may involve fragmentation into smaller sulfur-containing species. The energetic landscape reveals the relative stabilities of different isomers and conformers, providing a comprehensive picture of its thermochemical profile.

Theoretical and Computational Chemistry of S₄O₆³⁻: Dissociation Pathways Remain Elusive

The tetrathionate radical anion is typically formed from the one-electron oxidation of thiosulfate (B1220275) (S₂O₃²⁻). researchgate.net Pulse radiolysis studies have been instrumental in identifying this transient species and determining its reduction potential. For instance, the reduction potential for the S₄O₆³⁻/2S₂O₃²⁻ couple has been measured, providing insight into its thermodynamic stability relative to its precursor. researchgate.net

However, the specific elementary steps, transition states, and associated energy barriers that govern the dissociation of the S₄O₆³⁻ radical anion have not been explicitly detailed in published computational studies. Research in the field has more broadly focused on the reactivity of the tetrathionate dianion (S₄O₆²⁻) and other sulfur-based radicals like the sulfite (B76179) radical anion (SO₃⁻•). uvm.eduresearchgate.net These studies often involve complex reaction mechanisms in various chemical environments, including interactions with other species, which can influence decomposition pathways. uvm.eduresearchgate.net

Computational chemistry provides powerful tools to model reaction mechanisms, calculate energy landscapes, and predict the stability of transient species like radical anions. Such theoretical investigations would be crucial to understanding the intrinsic stability of S₄O₆³⁻ and predicting its likely fragmentation products under different conditions. The absence of such specific data for S₄O₆³⁻ highlights a gap in the current understanding of the fundamental chemistry of this particular sulfur oxyanion radical.

Further focused theoretical research, employing high-level ab initio or density functional theory (DFT) calculations, would be necessary to elucidate the dissociation pathways and construct the detailed energy profiles that are currently missing from the scientific record.

Formation Pathways and Kinetics of S4o6•³⁻

Radiolytic Generation

Radiolysis, particularly the pulse radiolysis of aqueous solutions, is a primary method for generating and studying the S₄O₆•³⁻ radical. researchgate.net This technique uses a high-energy electron beam to create reactive species in the solvent (water), such as hydroxyl radicals (•OH) and hydrated electrons (e⁻aq), which then react with dissolved solutes to form the radical of interest. nih.govucl.ac.be

The formation of the S₄O₆•³⁻ radical can be initiated by the one-electron oxidation of the thiosulfate (B1220275) anion (S₂O₃²⁻). Powerful one-electron oxidants, such as the hydroxyl radical (•OH) or the azide (B81097) radical (N₃•), are used for this purpose. acs.orgresearchgate.net The reaction with the hydroxyl radical is exceptionally fast. uvm.eduresearchgate.net

The process is understood to occur in two main steps:

An oxidizing radical abstracts a single electron from a thiosulfate ion to form the thiosulfate radical, S₂O₃•⁻.

This highly reactive thiosulfate radical then rapidly adds to a parent thiosulfate ion (S₂O₃²⁻) to form the more stable dimeric radical anion, S₄O₆•³⁻.

This dimeric assignment is supported by equilibrium measurements, and the resulting radical exhibits a characteristic maximum absorption (λₘₐₓ) at 375 nm. acs.orgresearchgate.net The reduction potential for the S₄O₆•³⁻/2S₂O₃²⁻ couple has been determined to be +1.07 ± 0.03 V, indicating its nature as a potent oxidizing agent. uvm.eduacs.orgresearchgate.net

An alternative radiolytic pathway to generate the S₄O₆•³⁻ radical is through the one-electron reduction of the stable tetrathionate (B1226582) dianion (S₄O₆²⁻). uvm.edu In this method, hydrated electrons (e⁻aq), which are powerful reducing agents generated during the radiolysis of water, are reacted with dissolved tetrathionate. nist.govnih.gov

The reaction is a direct addition of an electron to the tetrathionate molecule: S₄O₆²⁻ + e⁻aq → S₄O₆•³⁻

This method provides a direct route to the tetrathionate radical anion and has been confirmed through pulse radiolysis experiments. uvm.eduresearchgate.net

Electrochemical Generation and Associated Redox Mechanisms

Electrochemical methods, such as cyclic voltammetry, can also be employed to study the redox behavior of tetrathionate and related sulfur species. uvm.eduresearchgate.net While primarily used for studying oxidation kinetics, these techniques can, in principle, generate the S₄O₆•³⁻ radical through controlled potential electrolysis. researchgate.net

The generation can occur via two main redox mechanisms at an electrode surface:

Anodic Oxidation: Applying a specific potential to anodically oxidize thiosulfate (S₂O₃²⁻) can lead to the formation of the S₄O₆•³⁻ radical.

Cathodic Reduction: Conversely, the S₄O₆•³⁻ radical can be formed by the cathodic reduction of tetrathionate (S₄O₆²⁻).

These electrochemical studies are instrumental in understanding the electron transfer mechanisms that are fundamental to the radical's formation. uvm.eduresearchgate.net

Kinetic Parameters of Formation

The kinetics of the formation of the S₄O₆•³⁻ radical have been precisely measured, largely through the use of pulse radiolysis techniques. researchgate.netnih.gov This method allows for the direct observation of transient species on microsecond timescales and the determination of absolute bimolecular reaction rate constants. nih.gov

Pulse radiolysis experiments have provided definitive rate constants for the key reactions involved in the formation of the S₄O₆•³⁻ radical. For instance, the reaction between the hydroxyl radical and the thiosulfate anion is extremely rapid. The rate constants for the reactions of various radicals with thiosulfate and tetrathionate have been compiled from research findings.

Interactive Data Table: Kinetic Parameters of S₄O₆•³⁻ Formation

| Reactants | Product | Rate Constant (k) [M⁻¹s⁻¹] | Method of Determination |

| S₂O₃²⁻ + •OH | S₄O₆•³⁻ (via S₂O₃•⁻) | 8.6 x 10⁹ uvm.eduresearchgate.net | Pulse Radiolysis |

| S₂O₃²⁻ + N₃• | S₄O₆•³⁻ (via S₂O₃•⁻) | 1.0 x 10⁸ | Pulse Radiolysis |

| S₄O₆²⁻ + e⁻aq | S₄O₆•³⁻ | 1.3 x 10⁹ | Pulse Radiolysis |

| S₄O₆²⁻ + •OH | Oxidation Products | > 1.0 x 10⁸ uvm.eduresearchgate.net | Competitive Kinetics |

Spectroscopic and Structural Characterization of S4o6•³⁻

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) is the principal technique for studying species with unpaired electrons, such as radical anions. It provides detailed information on the electronic structure and the local environment of the unpaired electron. However, no published EPR studies were found for the tetrathionate (B1226582) radical anion (S₄O₆³⁻). Therefore, specific experimental data for its g-values and hyperfine coupling constants are not available.

The g-value in EPR spectroscopy is a dimensionless factor that is characteristic of the radical's electronic environment. Anisotropy in the g-value (gₓ, gᵧ, g₂) provides information about the geometric and electronic structure of the radical. For sulfur-centered radicals, spin-orbit coupling can lead to significant deviations from the free-electron g-value of ~2.0023. Without experimental EPR spectra for S₄O₆³⁻, its isotropic and anisotropic g-values remain undetermined.

Hyperfine coupling results from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (e.g., ³³S, I=3/2). The magnitude of the hyperfine coupling constants (HFCCs) is directly proportional to the spin density at the nucleus, offering a map of the unpaired electron's distribution (spin localization) across the radical. scribd.com As no EPR studies for S₄O₆³⁻ have been reported, no HFCCs are available, and the precise localization of the unpaired electron within the S₄O₆³⁻ structure has not been experimentally determined.

Matrix isolation is an experimental technique where reactive species are trapped within a rigid, inert matrix (such as solid argon or neon) at very low temperatures. This method allows for the stabilization of transient radicals, enabling their study by spectroscopic methods like EPR. There are no available reports of matrix isolation studies being performed to obtain the EPR signature of the tetrathionate radical anion.

Transient Absorption Spectroscopy (UV-Visible)

Transient absorption spectroscopy is a pump-probe technique used to measure the absorption spectra of short-lived species like radical anions, which are typically generated using methods such as pulse radiolysis or flash photolysis. While the S₄O₆³⁻ radical has been identified as an intermediate in pulse radiolysis studies, detailed spectroscopic data are not available in the reviewed literature.

The literature confirms the formation of the S₄O₆³⁻ radical anion during the pulse radiolysis of aqueous solutions containing tetrathionate (S₄O₆²⁻) or thiosulfate (B1220275) (S₂O₃²⁻). nist.gov However, specific data on its characteristic absorption maxima (λₘₐₓ) and corresponding molar extinction coefficients (ε) could not be located. One reference mentions monitoring the decay of S₄O₆³⁻ at a wavelength of 370 nm, suggesting it absorbs light in this region, but this does not confirm it as the absorption maximum. nist.gov

Interactive Data Table: UV-Visible Absorption Data for S₄O₆³⁻

| Parameter | Value | Source |

| λₘₐₓ (nm) | Data Not Available | N/A |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data Not Available | N/A |

The decay of the S₄O₆³⁻ radical anion has been noted in the context of its formation from the reaction of the CO₂⁻ radical with S₄O₆²⁻. nist.gov The kinetics of this formation reaction have been reported, but the specific rate constants for the unimolecular or bimolecular decay of the S₄O₆³⁻ radical itself are not provided in the available literature. Studies on related sulfur-containing radical anions show that decay can occur via first-order or second-order processes, but this cannot be confirmed for S₄O₆³⁻. researchgate.net

Interactive Data Table: Decay Kinetics Data for S₄O₆³⁻

| Reaction Pathway | Rate Constant (k) | Conditions | Source |

| Unimolecular Decay | Data Not Available | N/A | N/A |

| Bimolecular Decay | Data Not Available | N/A | N/A |

Other Spectroscopic Probes for Related Radical Anions and Sulfur Species

The characterization of transient and often elusive species such as the tetrathionate radical anion (S₄O₆³⁻) necessitates the use of sophisticated spectroscopic techniques capable of probing both molecular vibrations and electronic structure. While direct experimental data on S₄O₆³⁻ may be limited, the application of vibrational spectroscopy and X-ray absorption spectroscopy to related polythionate radical anions and other complex sulfur species provides a robust framework for understanding its potential properties.

Application of Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Polythionate Radical Anions

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. In the context of polythionate radical anions, these techniques can provide insights into the strength and nature of the sulfur-sulfur and sulfur-oxygen bonds.

The study of polysulfide radical anions (Sₙ˙⁻) has demonstrated the utility of Raman and IR spectroscopy in identifying these species in solution. nih.gov However, the assignment of specific vibrational bands can be challenging and is often supported by theoretical calculations. nih.gov For a species like the tetrathionate radical anion, Raman spectroscopy would be particularly insightful for detecting the S-S stretching frequencies. The addition of an electron to the tetrathionate dianion (S₄O₆²⁻) to form the radical anion (S₄O₆³⁻) would be expected to weaken the S-S bonds, leading to a downshift in the corresponding stretching frequencies in the Raman spectrum.

Table 1: Representative Vibrational Frequencies for Sulfur-Containing Species

| Compound/Ion | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Disulfides (R-S-S-R) | S-S Stretch | 400 - 550 |

| Polysulfides (R-Sₙ-R) | S-S Stretch | 400 - 500 |

| Thiosulfate (S₂O₃²⁻) | S-S Stretch | ~450 |

| Sulfate (B86663) (SO₄²⁻) | Symmetric S-O Stretch | ~980 |

| Sulfite (B76179) (SO₃²⁻) | Symmetric S-O Stretch | ~960 |

This table provides typical frequency ranges for related sulfur compounds to illustrate the regions where vibrations for polythionate species might be expected.

Challenges in the experimental application of vibrational spectroscopy to radical anions include their often transient nature and low concentrations. Time-resolved resonance Raman spectroscopy has been successfully employed to study the structures of other radical cations in solution, offering a potential avenue for the investigation of polythionate radical anions. mdpi.com

Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) for Sulfur Oxidation State Determination in Complex Species

Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy is an element-specific and oxidation-state-sensitive technique that is exceptionally well-suited for probing the electronic structure of sulfur in complex materials. nih.gov The energy of the absorption edge is directly correlated with the oxidation state of the sulfur atom; a higher energy position indicates a higher oxidation state. researchgate.net This makes XANES a powerful tool for determining the distribution of sulfur oxidation states in species with multiple sulfur atoms in different chemical environments, such as tetrathionate.

In the stable tetrathionate dianion (S₄O₆²⁻), the two central sulfur atoms have an oxidation state of 0, while the two terminal sulfur atoms are in a +5 oxidation state. stackexchange.comquora.comdoubtnut.comdoubtnut.com The addition of an electron to form the tetrathionate radical anion (S₄O₆³⁻) would result in a lowering of the average oxidation state of the sulfur atoms. This change would be directly observable in the Sulfur K-edge XANES spectrum as a shift of the absorption edge to a lower energy.

Furthermore, because XANES is sensitive to the local coordination environment of the absorbing atom, it could potentially distinguish between the different sulfur environments within the tetrathionate radical anion. The spectrum of a compound with multiple sulfur oxidation states will often exhibit distinct features or a broadened absorption edge corresponding to the different sulfur atoms. researchgate.net For instance, the XANES spectrum of sodium thiosulfate, which contains sulfur in the -1 and +5 oxidation states, shows two distinct edge features. researchgate.net

Table 2: Sulfur K-edge XANES Absorption Edge Energies for Various Sulfur Compounds

| Compound | Sulfur Oxidation State(s) | Absorption Edge Energy (eV) |

| Iron(II) Sulfide (B99878) (FeS) | -2 | ~2470 |

| Elemental Sulfur (S₈) | 0 | ~2472 |

| Sodium Thiosulfate (Na₂S₂O₃) | -1, +5 | ~2470 and ~2478 |

| Sodium Sulfite (Na₂SO₃) | +4 | ~2479 |

| Sodium Sulfate (Na₂SO₄) | +6 | ~2482 |

This table presents approximate absorption edge energies for various sulfur compounds, illustrating the clear relationship between oxidation state and edge energy. The values are indicative and can vary slightly based on the specific chemical environment.

The quantitative analysis of XANES spectra can be complex, especially for species in solution or in complex matrices, due to factors such as self-absorption. nih.gov However, with the use of appropriate reference compounds and careful experimental design, it remains an invaluable technique for elucidating the electronic structure of complex sulfur species like the tetrathionate radical anion.

Redox Chemistry and Reaction Mechanisms of S4o6•³⁻

Standard Reduction Potentials and Thermodynamics of Electron Transfer for S₄O₆•³⁻ / 2S₂O₃²⁻ Couple

The standard reduction potential for the S₄O₆•³⁻ / 2S₂O₃²⁻ couple provides fundamental insight into the thermodynamics of its formation and subsequent reactions. Pulse radiolysis studies have been instrumental in determining this value. Through equilibrium measurements using reference couples such as the azide (B81097) radical (N₃•) and the 4-cyanophenoxyl radical, the reduction potential has been established. researchgate.netacs.orgresearchgate.net

The accepted value for the reduction potential of the couple S₄O₆•³⁻ / 2S₂O₃²⁻ is 1.07 ± 0.03 V versus the Normal Hydrogen Electrode (NHE). researchgate.netresearchgate.netnist.gov This relatively high positive potential indicates that the tetrathionate (B1226582) radical anion is a potent oxidizing agent. Conversely, it implies that a strong oxidant is required to generate S₄O₆•³⁻ from thiosulfate (B1220275). The thermodynamics favor the reduction of S₄O₆•³⁻ to thiosulfate, highlighting the transient nature of the radical.

| Redox Couple | Standard Reduction Potential (E°) vs. NHE |

| S₄O₆•³⁻ + e⁻ ⇌ 2S₂O₃²⁻ | 1.07 ± 0.03 V |

| This interactive table summarizes the standard reduction potential for the tetrathionate radical anion/thiosulfate couple. |

Reactivity with Other Inorganic Species

The high reactivity of the S₄O₆•³⁻ radical is evident in its interactions with various inorganic species, including other radicals and metal complexes.

The tetrathionate radical anion is typically generated in laboratory settings by the reaction of thiosulfate with powerful one-electron oxidizing radicals like the hydroxyl radical (•OH) and the azide radical (N₃•). researchgate.netacs.orgcapes.gov.br These radicals rapidly abstract an electron from thiosulfate. The initial product, the thiosulfate radical anion (S₂O₃•⁻), quickly dimerizes with a parent thiosulfate ion to form the more stable dimeric radical, S₄O₆•³⁻.

The reactions are as follows:

S₂O₃²⁻ + •OH → S₂O₃•⁻ + OH⁻

S₂O₃²⁻ + N₃• → S₂O₃•⁻ + N₃⁻

S₂O₃•⁻ + S₂O₃²⁻ ⇌ S₄O₆•³⁻

The superoxide (B77818) radical (O₂•⁻), a reactive oxygen species, is also capable of oxidizing thiosulfate. wikipedia.org In biological contexts, such as during the inflammatory response, superoxide released by immune cells can oxidize thiosulfate present in the environment to tetrathionate (S₄O₆²⁻). wikipedia.org This process proceeds through the S₄O₆•³⁻ radical as an intermediate, underscoring the radical's role in biologically relevant redox transformations. wikipedia.orglibretexts.org

Transition metal complexes with sufficiently high reduction potentials can oxidize thiosulfate via an outer-sphere electron-transfer mechanism, producing the S₄O₆•³⁻ radical as a primary intermediate. researchgate.netresearchgate.net Studies involving the oxidation of thiosulfate by tris(phenanthroline)osmium(III) and its derivatives have shown a rate law dependent on the thiosulfate concentration, which supports the formation of S₄O₆³⁻. researchgate.netresearchgate.net

The proposed mechanism involves two main pathways:

[Os(phen)₃]³⁺ + S₂O₃²⁻ → [Os(phen)₃]²⁺ + S₂O₃•⁻

S₂O₃•⁻ + S₂O₃²⁻ → S₄O₆•³⁻

Alternatively, a direct reaction involving the metal complex and two thiosulfate ions can occur:

[Os(phen)₃]³⁺ + 2S₂O₃²⁻ → [Os(phen)₃]²⁺ + S₄O₆•³⁻

Similarly, ferric iron (Fe³⁺) in acidic solutions rapidly oxidizes thiosulfate to tetrathionate, a reaction that is orders of magnitude faster than the disproportionation of thiosulfate. researchgate.netuvm.edu This important reaction in acid mine drainage environments also proceeds via the S₄O₆•³⁻ intermediate. uvm.edu

Disproportionation and Oligomerization Pathways

The ultimate fate of the highly reactive S₄O₆•³⁻ radical involves pathways that lead to more stable polythionates, primarily the tetrathionate dianion (S₄O₆²⁻).

2S₂O₃²⁻ → S₄O₆²⁻ + 2e⁻

This process occurs in two discrete one-electron steps. The first step is the formation of the S₄O₆•³⁻ radical. The second step involves the oxidation of this radical to the final, stable product:

S₄O₆•³⁻ → S₄O₆²⁻ + e⁻

This subsequent oxidation can be carried out by another molecule of the initial oxidizing agent (e.g., •OH, N₃•, or a metal complex).

In the absence of a sufficient concentration of other oxidizing agents, the S₄O₆•³⁻ radical can decay via a second-order process, such as disproportionation or recombination. researchgate.net This self-reaction is a key pathway for its disappearance. While specific by-products of this self-reaction are not extensively detailed, the primary product is the stable tetrathionate (S₄O₆²⁻), likely formed alongside the regeneration of thiosulfate (S₂O₃²⁻).

A possible disproportionation reaction can be represented as:

2S₄O₆•³⁻ → S₄O₆²⁻ + 2S₂O₃²⁻

This reaction pathway highlights the inherent instability of the radical species, which readily transforms into more stable sulfur oxyanions. The kinetics of this decay are rapid, reinforcing the characterization of S₄O₆•³⁻ as a transient intermediate in sulfur oxidation chemistry.

Reaction Kinetics and Mechanistic Elucidation Studies

The tetrathionate radical anion (S₄O₆³⁻) is a transient species, and its reaction kinetics and mechanisms have been primarily elucidated through pulse radiolysis and other fast reaction techniques. These studies have provided valuable insights into the formation, decay, and electron transfer properties of this radical.

Detailed research findings have illuminated the pathways through which S₄O₆³⁻ is formed and participates in redox reactions. It is established that the radical can be generated either through the one-electron oxidation of thiosulfate (S₂O₃²⁻) or the one-electron reduction of tetrathionate (S₄O₆²⁻). uvm.eduresearchgate.net The reaction involving the hydroxyl radical (OH•) and tetrathionate is notably rapid, with a rate constant exceeding 10⁸ M⁻¹ s⁻¹. uvm.eduresearchgate.net For this interaction, an outer-sphere electron transfer mechanism has been proposed. uvm.eduresearchgate.net

Another well-characterized reaction is the formation of the tetrathionate radical anion from the reaction of the carbon dioxide radical anion (•CO₂⁻) with tetrathionate. This reaction proceeds with a bimolecular rate constant of 5.8 x 10⁷ M⁻¹s⁻¹. govinfo.gov The tetrathionate radical has also been identified as a light-absorbing intermediate in the reaction between thiosulfate and chlorine dioxide. acs.org

Pulse radiolysis studies have been instrumental in determining the thermodynamic properties of the S₄O₆³⁻ radical. The reduction potential for the S₄O₆³⁻/2S₂O₃²⁻ couple has been measured and established to be +1.07 ± 0.03 V, indicating its significant oxidizing capability. uvm.eduresearchgate.netresearchgate.net These studies confirmed that the radical species formed from the one-electron oxidation of thiosulfate is indeed the dimeric form, S₄O₆³⁻. researchgate.netresearchgate.net

The kinetic data for key reactions involving the tetrathionate radical anion are summarized in the interactive table below.

| Reactants | Products | Rate Constant (k) | Technique | Reference(s) |

| •OH + S₄O₆²⁻ | S₄O₆³⁻ + OH⁻ | > 10⁸ M⁻¹s⁻¹ | Competitive Kinetics | uvm.edu, researchgate.net |

| •CO₂⁻ + S₄O₆²⁻ | S₄O₆³⁻ + CO₂ | 5.8 x 10⁷ M⁻¹s⁻¹ | Pulse Radiolysis | govinfo.gov |

| e⁻aq + S₄O₆²⁻ | S₄O₆³⁻ | - | Pulse Radiolysis | uvm.edu |

| •OH + S₂O₃²⁻ | → S₄O₆³⁻ | 8.6 x 10⁹ M⁻¹s⁻¹ (initial step) | Pulse Radiolysis | uvm.edu |

| ClO₂ + 2S₂O₃²⁻ | → S₄O₆³⁻ + ClO₂⁻ | - | Stopped-flow Spectrophotometry | acs.org |

Note: The table is interactive. Users can sort the data by clicking on the column headers.

Role of S4o6•³⁻ As an Intermediate in Environmental and Biological Sulfur Cycling

Abiotic Geochemical Sulfur Transformations

In the absence of microbial activity, tetrathionate (B1226582) can be formed through purely chemical oxidation processes involving common crustal elements. These abiotic pathways are particularly relevant in specific geochemical settings where both reduced sulfur species and potent oxidants are present.

Tetrathionate is a known intermediate product of the abiotic oxidation of thiosulfate (B1220275) (S₂O₃²⁻). mpg.de This transformation is readily carried out by strong oxidants such as manganese dioxide (MnO₂) and, to a lesser extent, iron(III) oxides. nih.govmpg.de The oxidation of thiosulfate by Fe(III) is considered a key step in the "thiosulfate mechanism" of pyrite (B73398) oxidation. mpg.de The reaction with manganese oxides is also an established pathway for tetrathionate formation in environments like marine sediments. mpg.de While sulfite (B76179) (SO₃²⁻) is often the initial product of sulfide (B99878) oxidation, it can react with hydrogen sulfide (HS⁻) to form thiosulfate, which can then be further oxidized to tetrathionate. mpg.de These abiotic reactions are integral to the cycling of sulfur, bridging the gap between sulfide and sulfate (B86663). frontiersin.orgacs.org

The following table summarizes the key abiotic reactions leading to tetrathionate formation.

| Reactant | Oxidant | Product(s) | Environmental Context |

| Thiosulfate (S₂O₃²⁻) | Iron(III) (Fe³⁺) | Tetrathionate (S₄O₆²⁻) | Pyrite oxidation pathway mpg.de |

| Thiosulfate (S₂O₃²⁻) | Manganese Dioxide (MnO₂) | Tetrathionate (S₄O₆²⁻) | Marine sediments nih.govmpg.de |

| Sulfide (HS⁻) | (various oxidants) | Thiosulfate (S₂O₃²⁻) -> Tetrathionate (S₄O₆²⁻) | General sulfide oxidation mpg.de |

Tetrathionate is a significant intermediate in the oxidative dissolution of sulfide minerals, a process central to the formation of acid mine drainage (AMD). frontiersin.orgjournals.co.za The oxidation of pyrite (FeS₂), the most common sulfide mineral, proceeds through a series of steps where the sulfide moiety is partially oxidized, leading to the formation of various reduced inorganic sulfur compounds (RISCs), including tetrathionate. frontiersin.orgjournals.co.za

Postulated Roles as a Transient Intermediate in Microbial Sulfur Metabolism

Microorganisms play a dominant role in driving the sulfur cycle, and tetrathionate serves as a key metabolic intermediate for many specialized bacteria and archaea. It features prominently in dissimilatory pathways where sulfur compounds are used for energy generation.

Tetrathionate's primary role in microbial metabolism is within dissimilatory pathways. frontiersin.orggenome.jp In contrast, assimilatory sulfate reduction, which aims to incorporate sulfur into biomass (e.g., amino acids), typically proceeds via the reduction of sulfate to sulfide without involving tetrathionate as a direct intermediate. genome.jpsciencetheearth.com

Dissimilatory Pathways: Microbial sulfur metabolism involves a complex network of oxidation, reduction, and disproportionation reactions. frontiersin.orgnih.gov Tetrathionate is a central intermediate in two key dissimilatory processes:

Thiosulfate Oxidation: Many chemolithotrophic bacteria oxidize thiosulfate to generate energy. One major route, often called the "S4I pathway," involves the oxidation of two thiosulfate molecules to form one molecule of tetrathionate. frontiersin.orgnih.gov This reaction is catalyzed by enzymes like thiosulfate dehydrogenase (TsdA) or thiosulfate:quinone oxidoreductase (TQO). frontiersin.orgnih.govacs.org The tetrathionate produced is then further metabolized, often by the enzyme tetrathionate hydrolase (TTH), which breaks it down into other sulfur compounds like thiosulfate, elemental sulfur, and sulfate. frontiersin.orgnih.gov This pathway is particularly prominent in acidophilic sulfur-oxidizing microorganisms such as Acidithiobacillus species. frontiersin.orgnih.govcienciavida.org

Tetrathionate Reduction: Some bacteria can use tetrathionate as a terminal electron acceptor in anaerobic respiration, a process analogous to how humans use oxygen. wikipedia.orgacs.org The reduction of tetrathionate (S₄O₆²⁻ + 2e⁻ → 2S₂O₃²⁻) is catalyzed by the enzyme tetrathionate reductase (Ttr). copernicus.orgfrontiersin.org This ability provides a competitive advantage to certain bacteria, such as Salmonella, allowing them to thrive in specific environments like the inflamed mammalian gut, where host immune responses generate tetrathionate from endogenous thiosulfate. wikipedia.orgcopernicus.org Many sulfate-reducing microorganisms (SRM) are also capable of reducing tetrathionate. wikipedia.org

The table below details the key enzymes and microbial groups involved in tetrathionate metabolism.

| Metabolic Process | Key Enzyme(s) | Enzyme Commission (EC) Number | Typical Microbial Groups |

| Thiosulfate Oxidation to Tetrathionate | Thiosulfate dehydrogenase (TsdA); Thiosulfate:quinone oxidoreductase (TQO/DoxDA) | 1.8.2.2; 1.8.5.2 | Acidithiobacillus, Allochromatium, Paracoccus frontiersin.orgnih.govresearchgate.net |

| Tetrathionate Hydrolysis | Tetrathionate hydrolase (TTH/TetH) | 3.12.1.1 | Acidithiobacillus, Acidianus acs.orgfrontiersin.org |

| Tetrathionate Reduction to Thiosulfate | Tetrathionate reductase (Ttr) | 1.8.2.1 | Salmonella, Citrobacter, Proteus, some SRMs copernicus.orgfrontiersin.orgwikipedia.org |

The transient nature of tetrathionate belies its significant impact on the redox geochemistry of sulfur-rich environments. researchgate.netint-res.com As an intermediate linking oxidative and reductive processes, the tetrathionate/thiosulfate redox couple (S₄O₆²⁻/S₂O₃²⁻) is a critical junction in the sulfur cycle. acs.org The rapid microbial and chemical interconversion between thiosulfate and tetrathionate creates a dynamic cycle. mpg.de For instance, thiosulfate can be oxidized to tetrathionate by chemolithotrophs, which can then be rapidly reduced back to thiosulfate by other bacteria or abiotically by sulfide. researchgate.netcopernicus.org

Future Research Directions in Tetrathionate Radical Anion Research

Development of Advanced Analytical Techniques for In Situ and Real-Time Detection

The primary obstacle in studying the S₄O₆³⁻ radical anion is its ephemeral nature. Future progress is contingent on the development and application of sophisticated analytical methods capable of detecting and characterizing such transient species in real-time and in situ. Current steady-state analytical methods are inadequate for capturing intermediates with lifetimes potentially in the nanosecond or picosecond range. Research should therefore focus on adapting powerful time-resolved spectroscopic techniques.

Key areas for development include:

Transient Absorption (TA) Spectroscopy: This pump-probe technique is ideal for monitoring short-lived species generated by a pulse of light (photolysis) or electrons (pulse radiolysis). edinst.comyoutube.com Future experiments could involve the photolysis or radiolysis of tetrathionate (B1226582) (S₄O₆²⁻) solutions to generate S₄O₆³⁻ and monitor its formation and decay in real-time, providing crucial data on its absorption spectrum and kinetic stability. edinst.comnih.gov

Time-Resolved Electron Paramagnetic Resonance (TREPR): As a paramagnetic species with an unpaired electron, S₄O₆³⁻ is a prime candidate for EPR studies. TREPR can provide invaluable information on the chemical nature, geometry, and electronic structure of short-lived radicals following their generation by a laser pulse. nih.govrsc.org Such studies would be instrumental in confirming the radical's existence and characterizing its spin properties.

Time-Resolved Photofragment Depletion (TRPD) Spectroscopy: This novel technique is particularly advantageous for studying radical anions whose excited states are difficult to probe with other methods. nih.gov TRPD could offer a unique window into the excited-state dynamics of S₄O₆³⁻, revealing how it behaves upon photoexcitation. chemrxiv.org

In Situ X-ray Absorption Spectroscopy (XAS): Synchrotron-based techniques like X-ray Absorption Near Edge Structure (XANES) are highly effective for probing the oxidation state and local chemical environment of sulfur in complex systems. nih.gov The development of time-resolved XAS methodologies could enable the tracking of changes in sulfur speciation during chemical or biological processes, potentially capturing the fleeting signature of the S₄O₆³⁻ intermediate.

| Technique | Principle | Key Information Provided | Potential Advantages | Challenges |

|---|---|---|---|---|

| Transient Absorption (TA) Spectroscopy | Pump-probe measurement of changes in optical absorption following photo-excitation. edinst.com | Electronic absorption spectrum, kinetic decay rates, lifetime. youtube.com | High time resolution (fs-ns), applicable to various media. | Spectral overlap with other transient species. |

| Time-Resolved EPR (TREPR) | Detection of paramagnetic species generated by a laser pulse. nih.gov | Confirmation of radical identity, g-value, hyperfine couplings, electronic structure. rsc.org | Highly specific to paramagnetic species, provides structural data. | Requires sufficient radical concentration; lower time resolution than TA. |

| Time-Resolved Photofragment Depletion (TRPD) | Monitors anion fragment yield as a function of pump-probe delay. nih.gov | Excited-state reaction dynamics and lifetimes. chemrxiv.org | Effective for radicals with low electron affinities where other methods fail. | Complex experimental setup; newer, less widespread technique. |

| In Situ X-ray Absorption Spectroscopy (XAS/XANES) | Probes electronic transitions from core levels to unoccupied states using synchrotron radiation. nih.gov | Element-specific oxidation state and chemical environment. | High chemical sensitivity; applicable to complex, non-crystalline samples. | Requires synchrotron access; achieving sufficient time resolution is difficult. |

High-Level Theoretical Studies on Excited States and Complex Reaction Dynamics

In parallel with the development of analytical techniques, high-level computational studies are essential to predict and interpret the properties of S₄O₆³⁻. Quantum-chemical calculations provide a powerful framework for understanding its structure, stability, and reactivity before it can be reliably isolated or detected. Indeed, initial theoretical work has already been performed to calculate the spectral properties of S₄O₆³⁻ and its isomers. researchgate.net

Future theoretical investigations should focus on:

Mapping Potential Energy Surfaces: Using methods like Density Functional Theory (DFT) and post-Hartree-Fock methods, the potential energy surfaces for the formation and decomposition of S₄O₆³⁻ can be mapped. This would identify reaction pathways, transition states, and decomposition products.

Excited-State Dynamics: Time-Dependent DFT (TD-DFT) is a valuable tool for calculating the excitation energies and absorption spectra of radical anions. nih.govresearchgate.netresearchgate.net These calculations can predict the transient absorption spectra that experimentalists should look for. Furthermore, advanced calculations can model the dynamics after photoexcitation, identifying decay pathways such as internal conversion and conical intersections that lead to the radical's short lifetime. nih.gov

Solvation and Environmental Effects: The stability and reactivity of S₄O₆³⁻ will be heavily influenced by its environment, particularly in aqueous biological systems. nih.gov Computational models incorporating explicit solvent molecules or continuum solvation models are needed to understand how interactions with water or other molecules affect the radical's structure and energetics.

| Theoretical Method | Target Properties | Specific Research Questions |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry, vibrational frequencies, reaction energetics, spin density distribution. | What is the most stable structure? What are the pathways for its decomposition? Where is the unpaired electron located? |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited-state energies, and properties. nih.govresearchgate.net | What does the transient absorption spectrum of S₄O₆³⁻ look like? What are its primary electronic transitions? |

| Multireference Methods (e.g., CASSCF) | Accurate description of excited states, conical intersections, and bond-breaking processes. | What are the precise mechanisms for non-radiative decay from excited states? How does the S-S bond break? |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of the radical in complex environments (e.g., enzyme active sites, solvated systems). | How does the protein or solvent environment affect the stability and reactivity of the radical anion? |

Comprehensive Exploration of its Role in Underexplored Biogeochemical Systems

Future research must explore this hypothesis by investigating:

Microbial Respiration: Studies on tetrathionate reductase enzymes should investigate the mechanism for evidence of a single-electron transfer step and the potential formation of a radical intermediate. researchgate.netnih.gov Probing these enzymatic systems with the advanced spectroscopic techniques mentioned in section 7.1 could provide the first direct evidence of biological S₄O₆³⁻ formation.

Anoxic Sediments and Hydrothermal Vents: These are environments rich in diverse sulfur species and redox gradients. wikipedia.org The abiotic and biotic transformations of sulfur in these zones are complex. frontiersin.org Targeted studies should search for conditions conducive to the one-electron reduction of tetrathionate and explore the subsequent reactivity of the S₄O₆³⁻ radical with other sulfur compounds, metals, and organic matter.

Inflamed Gut Environments: During inflammation, reactive oxygen species produced by immune cells can oxidize thiosulfate (B1220275) (derived from microbial H₂S) to tetrathionate, which then fuels the growth of pathogens. nih.gov Investigating whether S₄O₆³⁻ is formed as an intermediate in this environment could provide new insights into the interplay between inflammation, the microbiome, and pathogen success.

Strategies for Stabilization and Isolation of Transient S₄O₆³⁻ for Further Characterization

The ultimate goal for fully understanding any reactive species is its characterization in a stabilized or isolated form. While the high reactivity of S₄O₆³⁻ makes this a formidable challenge, several strategies from the broader field of reactive intermediate chemistry can be adapted.

Promising avenues for future work include:

Matrix Isolation: This is a powerful technique for studying highly reactive species. ebsco.comwikipedia.org The method involves co-depositing a precursor (e.g., a salt of S₄O₆²⁻) with a large excess of an inert gas (e.g., argon, neon) onto a cryogenic surface. uc.edufu-berlin.de Subsequent in situ irradiation (e.g., with UV light or X-rays) could generate S₄O₆³⁻, trapping it within the frozen, inert matrix. This isolation prevents decomposition, allowing for detailed spectroscopic characterization by methods like IR, Raman, and EPR. fu-berlin.de

Kinetic Stabilization with Bulky Counterions: The reactivity of a radical anion can be diminished by preventing it from interacting with other molecules. One strategy is to synthesize tetrathionate salts with extremely large, non-reactive, sterically hindering cations. Cations like tetraalkylammonium or phosphonium (B103445) with bulky substituents could sterically shield the S₄O₆³⁻ anion once formed via chemical or electrochemical reduction, potentially increasing its lifetime in solution long enough for characterization.

Electrochemical Generation at Cryogenic Temperatures: Combining electrochemistry with spectroscopy at very low temperatures could allow for the generation of S₄O₆³⁻ at an electrode surface while simultaneously freezing it for subsequent analysis, providing another route to trap and study this elusive species.

常见问题

Q. What analytical methods are recommended for detecting and quantifying tetrathionate in environmental or biological systems, and how do their sensitivities compare?

Q. How is tetrathionate synthesized and purified for laboratory use, and what steps ensure chemical identity validation?

Methodological Answer: Sodium tetrathionate (Na₂S₄O₆) is synthesized via:

- Oxidation of Thiosulfate: React Na₂S₂O₃ with I₂ in acidic conditions: .

- Purification: Crystallize the product in ethanol/water mixtures. Purity is validated via:

-

Elemental Analysis: Confirm S:O ratio.

-

X-ray Diffraction (XRD): Verify crystal structure (e.g., dihedral S-S-S angles ~90°) .

-

Titration: Assess purity using iodometric titration .

Critical Note: For microbial studies, ensure the absence of residual thiosulfate (via enzymatic assays) to avoid pathway interference .

Q. What role does tetrathionate play in microbial sulfur oxidation, and how do enzymes like TsdA regulate its metabolic flux?

Methodological Answer: In sulfur-oxidizing bacteria (e.g., Thiomicrospira), tetrathionate is a key intermediate:

- Production: TsdA (thiosulfate dehydrogenase) oxidizes thiosulfate () to tetrathionate () under low pH, consuming H⁺ ions .

- Degradation: Tetrathionate hydrolase (tetH) cleaves into thiosulfate, sulfur, and sulfate, enabling energy conservation .

- Regulation: Transcriptomic studies show ttrABC operon upregulation in tetrathionate-rich environments, linking metabolic flexibility to redox conditions .

Experimental Design Tip: Use gene knockout strains (e.g., ΔtsdA) and isotopically labeled -thiosulfate to trace pathway contributions .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in the proposed mechanisms of tetrathionate oxidation by H₂O₂ under varying pH?

Methodological Answer: Conflicting reports on intermediates (e.g., thiosulfate vs. sulfite) arise from pH-dependent reaction pathways. A validated approach includes:

- Batch Reactor Kinetics: Measure initial rates at pH 8–10.5 using stopped-flow spectrophotometry .

- ATR-IR Monitoring: Track real-time concentration changes of , , and .

- Computational Modeling: Fit data to rate laws. For example, the rate-determining step at pH >9 is first-order in , H₂O₂, and OH⁻ () .

Conflict Resolution: Earlier studies assumed Cu²⁺ catalysis, but controlled experiments show no catalytic effect, suggesting autocatalysis via sulfite radicals .

Q. What experimental strategies address discrepancies in the catalytic roles of metal ions (e.g., Cu²⁺) during tetrathionate degradation?

Methodological Answer: Discrepancies arise from undefined reaction conditions or impurity interference. Robust strategies include:

- Chelating Agents: Add EDTA to sequester trace metals in reaction buffers .

- Isotopic Tracers: Use -labeled solutions to track metal incorporation via ICP-MS.

- Controlled Redox Environments: Perform experiments under anaerobic vs. aerobic conditions to isolate metal-ion redox cycling effects .

Key Finding: In Pseudomonas spp., tetrathionate metabolism is metal-independent, relying solely on TsdA activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。